

performance comparison of different iridium precursors in electrocatalysis

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A Comparative Guide to Iridium Precursors in Electrocatalysis

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate iridium precursor is a critical first step in the synthesis of high-performance electrocatalysts, significantly influencing the final material's activity, stability, and selectivity for key electrochemical reactions such as the Oxygen Evolution Reaction (OER) and Hydrogen Evolution Reaction (HER). This guide provides an objective comparison of various iridium precursors, supported by experimental data from recent studies.

Performance Data of Iridium Precursors

The catalytic performance of an electrocatalyst is highly dependent on the chosen iridium precursor, which dictates the resulting catalyst's structure, oxidation state, and ligand environment.[1] The following tables summarize quantitative data for iridium-based electrocatalysts synthesized from different precursors.

Table 1: Comparison of Iridium Precursors for the Oxygen Evolution Reaction (OER)



Iridium Precursor	Catalyst	Electrolyte	Overpotenti al (mV) @ 10 mA cm ⁻²	Tafel Slope (mV dec ⁻¹)	Notes
Iridium(III) chloride (IrCl3)	Ir nanoparticles functionalized with L- cysteine	0.1 M KOH	Not specified	Not specified	Focus on spin-selective catalysis.[2]
Iridium(III) chloride (IrCl₃)	IrO₂ calcined at 400°C	Not specified	Not specified	Not specified	High crystallinity, 1.24 nm particle size, high specific surface area (185 m² g⁻¹). [3]
Hexachloroiri dic acid (H2IrCl ₆)	Thermally decomposed IrO ₂ (TDIROF)	Not specified	Similar to AIROF	Similar to AIROF	Crystalline film.[3]
Metallic Iridium	Anodically oxidized IrO ₂ (AIROF)	Not specified	Similar to TDIROF	Similar to TDIROF	Amorphous, hydrous film; less stable than TDIROF. [3]
Organometall ic aqua complexes	Electrodeposi ted amorphous Ir oxide	Aqueous solution	Indistinguisha ble from each other	Not specified	High turnover frequencies (>0.5 mol O ₂ (mol Ir) ⁻¹ s ⁻¹); more stable than films from pre-formed IrO ₂



					nanoparticles .[4]
Iridium acetylacetona te (Ir(acac)₃)	Ir1-NC (singly dispersed atomic Ir)	0.1 M HClO ₄ + 4.0 M NaCl	Not specified	Not specified	Used as a control for comparison with dinuclear iridium sites for the Chlorine Evolution Reaction (CER).[5]
Dinuclear Iridium Precursor	Ir ₂ -ONC (dinuclear iridium sites)	0.1 M HClO₄ + 4.0 M NaCl	Onset potential of 1.375 V vs. NHE	49.6	Superior CER activity compared to single-atom sites from Ir(acac)3.[5]
Phosphorus- Iridium Precursor	P-Ir nanocrystals	0.1 M HClO4	190 (onset potential)	Not specified	Outperformed pure iridium nanoparticles .[6]

Table 2: Comparison of Iridium Precursors for the Hydrogen Evolution Reaction (HER)



Iridium Precursor	Catalyst	Electrolyte	Overpotenti al (mV) @ 10 mA cm ⁻²	Tafel Slope (mV dec ⁻¹)	Notes
Iridium Precursor (unspecified)	Electrodeposi ted Ir nano- electrocatalys t (ED Ir)	1.0 M KOH	44	34	Superior performance compared to catalysts from double glow plasma.[7]
Iridium Precursor (unspecified)	Amorphous Ir/C	0.5 M H2SO4	10	27	Superior to commercial Pt/C.[8]
Iridium- Cobalt Precursors	Ir-CoP/CNFs	0.5 M H₂SO₄ / 1.0 M KOH	117 @ 1000 mA cm ⁻² (acidic) / 235 @ 1000 mA cm ⁻² (alkaline)	Not specified	Exhibits exceptional activity at high current densities.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of catalyst performance. Below are generalized protocols for the synthesis and electrochemical evaluation of iridium-based electrocatalysts.

Synthesis of Iridium Nanoparticles from Iridium(III) Chloride

This protocol describes the synthesis of iridium nanoparticles, which can be subsequently functionalized.

 Reduction of Precursor: Iridium(III) chloride is thermally reduced to iridium metal nanoparticles by reflux heating in propanediol.



• Functionalization: The nanoparticles are then functionalized by stirring them in a solution containing the desired ligands (e.g., cysteamine, mercaptopropionic acid) overnight.[2]

Preparation of Supported Iridium Catalysts via Atomic Layer Deposition (ALD)

This protocol is used for creating highly dispersed supported iridium catalysts.

- Support Pre-treatment: The support material is pre-treated by heating under a vacuum to remove adsorbed water and other surface contaminants.
- Precursor Pulse: A volatile iridium precursor, such as Ir(acac)₃ or (MeCp)Ir(CHD), is introduced into the reactor, where it chemisorbs onto the support surface.
- Purge: The reactor is purged with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.
- Co-reactant Pulse: A co-reactant (e.g., O₂, H₂) is introduced to react with the adsorbed precursor.
- Final Purge: The reactor is purged again with the inert gas to remove excess co-reactant and byproducts.[1]

Electrochemical Evaluation of OER/HER Performance

This protocol outlines a typical workflow for evaluating the electrocatalytic performance of the synthesized materials.

- Electrode Preparation: The catalyst is dispersed in a solvent (e.g., a mixture of water, isopropanol, and Nafion) and sonicated to form an ink. A specific volume of this ink is then drop-casted onto a working electrode (e.g., a glassy carbon electrode) and dried.
- Electrochemical Cell Setup: A three-electrode cell is used, containing the working electrode, a counter electrode (e.g., a graphite rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode). The appropriate electrolyte (e.g., 0.1 M KOH for alkaline OER/HER, 0.5 M H₂SO₄ for acidic OER/HER) is used.



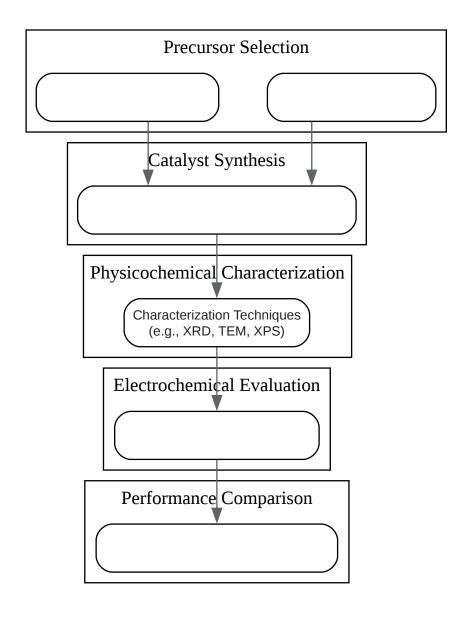
- Cyclic Voltammetry (CV): CV scans are performed to clean and activate the catalyst surface.
- Linear Sweep Voltammetry (LSV): LSV is conducted at a slow scan rate (e.g., 5 or 10 mV s⁻¹) to measure the catalytic activity. The potential is swept in the direction of the reaction (anodic for OER, cathodic for HER). The current density is recorded as a function of the applied potential.[10]
- Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|). This provides insights into the reaction mechanism.
- Stability Testing: Chronoamperometry or chronopotentiometry is used to assess the longterm stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current or potential change, respectively.

Visualizations

Experimental Workflow for Electrocatalyst Comparison

The following diagram illustrates a typical workflow for the synthesis and comparative evaluation of electrocatalysts from different iridium precursors.





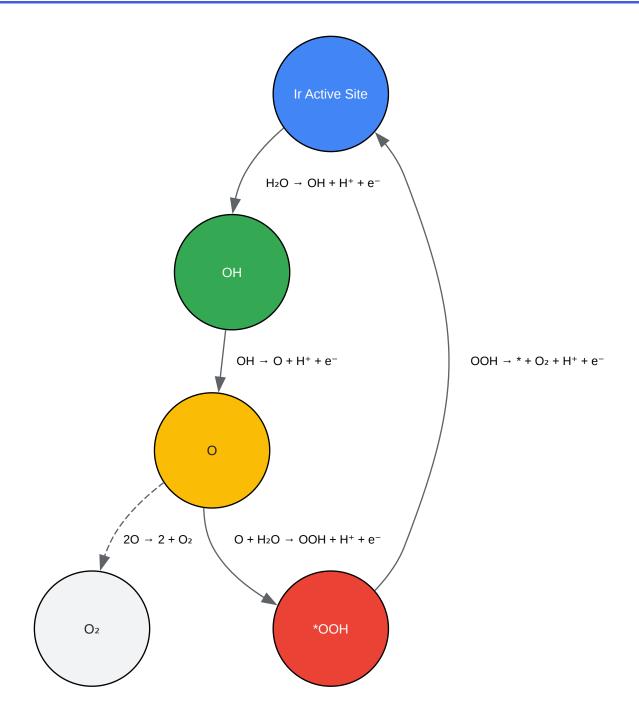
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Caption: Workflow for comparing electrocatalysts from different iridium precursors.

Signaling Pathway in Electrocatalysis (OER Example)

This diagram illustrates a simplified signaling pathway for the Oxygen Evolution Reaction (OER) on an iridium oxide surface, a common outcome of many precursor syntheses.





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